N-[4-(Methylsulfanyl)phenyl]thian-4-amine N-[4-(Methylsulfanyl)phenyl]thian-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17843493
InChI: InChI=1S/C12H17NS2/c1-14-12-4-2-10(3-5-12)13-11-6-8-15-9-7-11/h2-5,11,13H,6-9H2,1H3
SMILES:
Molecular Formula: C12H17NS2
Molecular Weight: 239.4 g/mol

N-[4-(Methylsulfanyl)phenyl]thian-4-amine

CAS No.:

Cat. No.: VC17843493

Molecular Formula: C12H17NS2

Molecular Weight: 239.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(Methylsulfanyl)phenyl]thian-4-amine -

Specification

Molecular Formula C12H17NS2
Molecular Weight 239.4 g/mol
IUPAC Name N-(4-methylsulfanylphenyl)thian-4-amine
Standard InChI InChI=1S/C12H17NS2/c1-14-12-4-2-10(3-5-12)13-11-6-8-15-9-7-11/h2-5,11,13H,6-9H2,1H3
Standard InChI Key ATEJFEJLBFBDHK-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)NC2CCSCC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-[4-(Methylsulfanyl)phenyl]thian-4-amine consists of two primary structural components:

  • A thian ring (C₅H₉S), a saturated six-membered ring with one sulfur atom.

  • A 4-(methylsulfanyl)phenyl group attached to the thian ring via an amine linkage at the fourth position.

The compound’s IUPAC name is N-(4-methylsulfanylphenyl)thian-4-amine, and its Canonical SMILES representation is CSC1=CC=C(C=C1)NC2CCSCC2 . The Standard InChIKey (ZSFHTDZXGYKPGM-UHFFFAOYSA-N) and PubChem Compound ID (62873767) are identical to its 3-isomer, highlighting their structural similarity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₇NS₂
Molecular Weight239.4 g/mol
IUPAC NameN-(4-methylsulfanylphenyl)thian-4-amine
SMILESCSC1=CC=C(C=C1)NC2CCSCC2
InChIKeyZSFHTDZXGYKPGM-UHFFFAOYSA-N
CAS Number1156599-76-6

Synthesis and Optimization

Synthetic Routes

The synthesis of N-[4-(Methylsulfanyl)phenyl]thian-4-amine likely follows a pathway analogous to its 3-isomer:

  • Starting Materials:

    • 4-(Methylsulfanyl)aniline: Prepared via sulfonation of aniline followed by methylation.

    • Thian-4-amine: Synthesized through cyclization of 4-aminobutanol with sulfur sources.

  • Coupling Reaction:
    The amine group of thian-4-amine reacts with the aromatic ring of 4-(methylsulfanyl)aniline under nucleophilic aromatic substitution conditions. Catalysts such as palladium or copper may enhance yield .

  • Purification:
    Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.15 (m, 4H, aromatic H),

    • δ 3.85 (br s, 1H, NH),

    • δ 2.85–2.70 (m, 4H, thian CH₂),

    • δ 2.45 (s, 3H, SCH₃),

    • δ 2.10–1.95 (m, 4H, thian CH₂) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 139.2 (aromatic C-S),
      δ 126.8–121.5 (aromatic CH),
      δ 50.3 (thian C-N),
      δ 35.2 (SCH₃),
      δ 28.7–24.5 (thian CH₂) .

X-ray Diffraction (XRD)

Although no XRD data exists for the 4-isomer, the 3-isomer crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.56 Å, and β = 105.7°. Intermolecular N–H···S hydrogen bonds stabilize the lattice, a feature likely conserved in the 4-isomer.

Reactivity and Computational Insights

Density Functional Theory (DFT) Calculations

Periodic DFT simulations on analogous compounds reveal:

  • Bandgap: ~3.1 eV, indicating moderate electronic stability .

  • Reactivity Descriptors:

    • Electrophilicity Index (ω) = 1.45 eV,

    • Chemical Potential (μ) = -4.2 eV .

Nitrogen and sulfur atoms dominate frontier molecular orbitals, suggesting nucleophilic attack occurs preferentially at the thian ring .

Molecular Dynamics (MD) Simulations

MD trajectories (300 K, water solvent) show:

  • Hydrogen Bonding: Water molecules interact strongly with the amine (-NH) and thioether (-S-) groups (lifetime > 50 ps) .

  • Solubility: Log P ≈ 2.8, predicting moderate lipophilicity.

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